4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyridine-4-carboxaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonic acid.
Reduction: 4-Methyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the sulfonamide group.
4-Methyl-N-(pyridin-3-yl)benzene-1-sulfonamide: Similar structure with a different position of the pyridine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains additional functional groups and a more complex structure.
Uniqueness
4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and imine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
208641-14-9 |
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Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-methyl-N-(pyridin-4-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O2S/c1-11-2-4-13(5-3-11)18(16,17)15-10-12-6-8-14-9-7-12/h2-10H,1H3 |
InChI Key |
DMJPIRURZPTCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=NC=C2 |
Origin of Product |
United States |
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